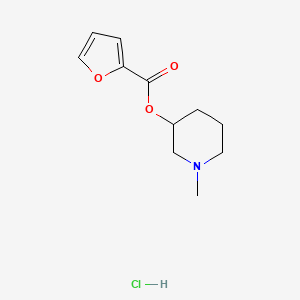
1-methyl-3-piperidinyl 2-furoate hydrochloride
描述
1-Methyl-3-piperidinyl 2-furoate hydrochloride, also known as MFPF hydrochloride, is a potent and selective muscarinic M4 receptor agonist. It has been extensively studied for its potential therapeutic applications in central nervous system disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease.
作用机制
1-methyl-3-piperidinyl 2-furoate hydrochloride hydrochloride acts as a partial agonist at muscarinic M4 receptors, which are coupled to G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of dopamine release in the striatum and the regulation of glutamate transmission in the prefrontal cortex, leading to improvements in cognitive function and motor control.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to improve motor control in animal models of Parkinson's disease. The biochemical and physiological effects of this compound hydrochloride are mediated through the activation of muscarinic M4 receptors and the modulation of dopamine and glutamate neurotransmission in the brain.
实验室实验的优点和局限性
One of the major advantages of using 1-methyl-3-piperidinyl 2-furoate hydrochloride hydrochloride in lab experiments is its high selectivity for muscarinic M4 receptors, which allows for the specific modulation of dopamine and glutamate neurotransmission in the brain. However, one of the limitations of using this compound hydrochloride is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 1-methyl-3-piperidinyl 2-furoate hydrochloride hydrochloride. One direction is to investigate its potential therapeutic applications in other central nervous system disorders such as depression and anxiety. Another direction is to explore its potential as a tool for studying the role of muscarinic M4 receptors in brain function and dysfunction. Finally, there is a need to develop more water-soluble derivatives of this compound hydrochloride to improve its in vivo administration and bioavailability.
Conclusion:
In conclusion, this compound hydrochloride is a potent and selective muscarinic M4 receptor agonist that has potential therapeutic applications in central nervous system disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease. Its mechanism of action involves the modulation of dopamine and glutamate neurotransmission in the brain, leading to improvements in cognitive function and motor control. While there are some limitations to its use in lab experiments, there are several future directions for the research and development of this compound hydrochloride.
科学研究应用
1-methyl-3-piperidinyl 2-furoate hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in central nervous system disorders. It has been shown to have a high affinity and selectivity for muscarinic M4 receptors, which are predominantly expressed in the striatum and prefrontal cortex regions of the brain. These regions are involved in cognitive function, motor control, and emotional regulation, making this compound hydrochloride a promising candidate for the treatment of schizophrenia, Parkinson's disease, and Alzheimer's disease.
属性
IUPAC Name |
(1-methylpiperidin-3-yl) furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-6-2-4-9(8-12)15-11(13)10-5-3-7-14-10;/h3,5,7,9H,2,4,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWWLVIQZGUIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



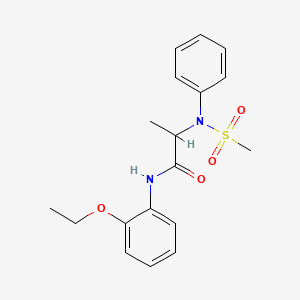
![3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride](/img/structure/B3973330.png)
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)
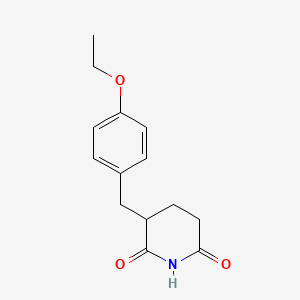
![allyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973342.png)
![1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973359.png)
![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)
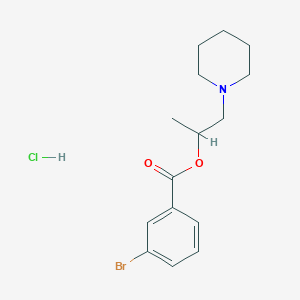
![1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973391.png)
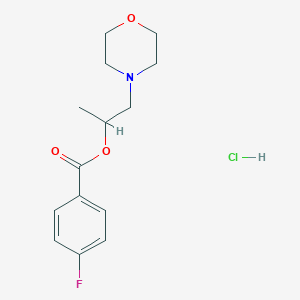
![N-{2-methoxy-4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3973413.png)
![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3973420.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3973428.png)